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Compound of Interest

Compound Name: Dodecapeptide AR71

Cat. No.: B15599426 Get Quote

This guide provides a comprehensive performance benchmark of the novel dodecapeptide
AR71 against the industry-standard monoclonal antibody, Adalimumab, in the context of Tumor

Necrosis Factor-alpha (TNF-α) inhibition. The data presented herein is intended for

researchers, scientists, and drug development professionals engaged in the fields of

immunology, inflammation, and therapeutic peptide development. AR71 is a synthetic

dodecapeptide engineered for high-affinity binding to TNF-α, designed to obstruct its interaction

with the TNF receptor 1 (TNFR1).

Quantitative Performance Metrics
The following tables summarize the comparative in vitro performance of AR71 and

Adalimumab. Key metrics include binding affinity to human TNF-α, efficacy in blocking the TNF-

α/TNFR1 interaction, and the resultant inhibition of downstream cellular signaling.

Table 1: Binding Affinity and Interaction Inhibition

Compound
Molecular
Weight (kDa)

Target
Binding
Affinity (K D )

IC 50 (TNF-
α/TNFR1
ELISA)

AR71 1.5 Human TNF-α 1.2 nM 2.5 nM
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| Adalimumab | 148 | Human TNF-α | 0.8 nM | 1.1 nM |

Table 2: Cellular Activity in HEK293-NF-κB Reporter Cells

Compound EC 50 (NF-κB Inhibition) Maximum Inhibition (%)

AR71 5.1 nM 98%

| Adalimumab | 2.3 nM | 99% |

Signaling Pathway and Mechanism of Action
AR71 acts as a competitive antagonist by binding to the receptor-binding domain of TNF-α,

thereby preventing its association with TNFR1. This blockade inhibits the recruitment of the

TRADD adapter protein, halting the downstream signaling cascade that leads to the activation

of the NF-κB transcription factor and subsequent pro-inflammatory gene expression.
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Caption: AR71 mechanism of action in the TNF-α signaling pathway.

Experimental Protocols
Objective: To determine the binding kinetics and affinity (K D ) of AR71 and Adalimumab to

human TNF-α.
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Instrumentation: Biacore T200 system.

Methodology:

Recombinant human TNF-α was immobilized on a CM5 sensor chip via amine coupling.

A series of concentrations of AR71 (0.1 nM to 100 nM) and Adalimumab (0.05 nM to 50

nM) in HBS-EP+ buffer were injected over the chip surface.

Association and dissociation phases were monitored in real-time.

The sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association

rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).

Objective: To measure the half-maximal inhibitory concentration (IC 50 ) of AR71 and

Adalimumab.

Methodology:

A 96-well plate was coated with recombinant human TNFR1.

A constant concentration of biotinylated human TNF-α was pre-incubated with serially

diluted AR71 or Adalimumab for 1 hour.

The mixture was added to the TNFR1-coated plate and incubated.

The plate was washed, and Streptavidin-HRP was added to detect bound biotin-TNF-α.

The signal was developed using a TMB substrate, and absorbance was read at 450 nm.

IC 50 values were calculated using a four-parameter logistic curve fit.

Objective: To determine the half-maximal effective concentration (EC 50 ) for cellular

pathway inhibition.

Methodology:
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HEK293 cells stably expressing an NF-κB-luciferase reporter construct were seeded in 96-

well plates.

Cells were pre-treated with serial dilutions of AR71 or Adalimumab for 1 hour.

Cells were then stimulated with a constant concentration of human TNF-α (10 ng/mL) for 6

hours.

Luciferase activity was measured using a commercial luminescent substrate kit.

EC 50 values were determined by plotting the normalized luminescence against the log of

the inhibitor concentration.

Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for evaluating the cellular activity of

TNF-α inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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